molecular formula C24H24N2OS B2584641 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034358-18-2

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2584641
CAS RN: 2034358-18-2
M. Wt: 388.53
InChI Key: XETWOSKRFAVNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C24H24N2OS and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Complex Synthesis

A study by Shakirova et al. (2018) developed novel diimine ligands containing aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems, which were used to synthesize Ir(III) luminescent complexes. These complexes exhibited moderate to strong phosphorescence in organic solvents, with emission characteristics varying based on the ligand's structure and donor properties. This research suggests potential applications in developing new materials for optoelectronic devices (Shakirova et al., 2018).

Anti-Aβ Aggregation Activity

Jiang et al. (2019) designed and synthesized selective butyrylcholinesterase (BChE) inhibitors from a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. Compounds displayed improved BChE inhibitory activity, selectivity, and showed anti-Aβ1–42 aggregation activity in a dose-dependent manner without obvious cytotoxicity. This indicates the compound's potential for Alzheimer's disease treatment (Jiang et al., 2019).

Synthesis Improvement

Ta (2013) developed a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate for organic synthesis. The improved method offers an overall yield of 53% from phenethylamine, suggesting enhanced efficiency for producing related compounds (Ta, 2013).

Redox-Neutral Amine C-H Functionalization

Zhu and Seidel (2016) described a new variant of the Ugi reaction involving pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) undergoing redox-neutral α-amidation with concurrent N-alkylation. This method represents a straightforward approach for functionalizing amines, potentially useful in synthesizing a wide range of complex molecules (Zhu & Seidel, 2016).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-24(20-7-5-19(6-8-20)22-11-14-28-17-22)26-13-10-23(16-26)25-12-9-18-3-1-2-4-21(18)15-25/h1-8,11,14,17,23H,9-10,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETWOSKRFAVNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

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